Ethyl 3-[(2-fluorobenzoyl)amino]benzoate
Description
Ethyl 3-[(2-fluorobenzoyl)amino]benzoate is an aromatic ester featuring a 2-fluorobenzoyl group attached via an amide linkage to the meta-position (C3) of an ethyl benzoate scaffold. Its molecular formula is C₁₆H₁₄FNO₃, with an average molecular mass of 287.29 g/mol (inferred from the para-isomer in ).
Properties
Molecular Formula |
C16H14FNO3 |
|---|---|
Molecular Weight |
287.28 g/mol |
IUPAC Name |
ethyl 3-[(2-fluorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H14FNO3/c1-2-21-16(20)11-6-5-7-12(10-11)18-15(19)13-8-3-4-9-14(13)17/h3-10H,2H2,1H3,(H,18,19) |
InChI Key |
OAUJJEHNFUCBJK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomerism: Ethyl 4-[(2-Fluorobenzoyl)amino]benzoate
The para-substituted analog, Ethyl 4-[(2-fluorobenzoyl)amino]benzoate (CAS: 314766-38-6, ), shares the same molecular formula but differs in the substitution position (C4 vs. C3). Key differences include:
- Crystallographic Packing : Positional isomerism alters hydrogen-bonding patterns and crystal packing efficiency, which can be analyzed using tools like Mercury CSD .
- Bioactivity : Meta-substitution may enhance steric accessibility for target binding compared to the para-isomer, though specific data are unavailable.
| Property | Ethyl 3-[(2-FBz)amino]benzoate | Ethyl 4-[(2-FBz)amino]benzoate |
|---|---|---|
| Substitution Position | C3 | C4 |
| Melting Point | Not reported | Not reported |
| Solubility | Likely lower in polar solvents | Likely higher due to symmetry |
Substituent Effects: Trifluoroacetyl vs. Fluorobenzoyl
Ethyl 4-[(trifluoroacetyl)amino]benzoate (CAS: 24676-69-5, ) replaces the 2-fluorobenzoyl group with a trifluoroacetyl moiety. The trifluoro group’s stronger electron-withdrawing nature increases hydrolytic stability but reduces nucleophilic reactivity compared to the fluorobenzoyl analog.
| Property | Ethyl 3-[(2-FBz)amino]benzoate | Ethyl 4-(Trifluoroacetamido)benzoate |
|---|---|---|
| Electronic Effect | Moderate electron withdrawal | Strong electron withdrawal |
| Stability | Moderate | High (due to CF₃) |
| Bioactivity | Potential antifungal/antioxidant | Likely enhanced metabolic resistance |
Functional Group Variations: Sulfonamide vs. Benzamido
Ethyl 4-(4-fluorophenylsulfonamido)benzoate (compound 127 in ) features a sulfonamide group instead of benzamido. Sulfonamides generally exhibit higher acidity (pKa ~10) compared to benzamides (pKa ~15), influencing solubility and membrane permeability. Compound 127 demonstrated antioxidant activity via DPPH radical scavenging, suggesting that the target compound’s benzamido group may reduce such activity but improve lipophilicity .
Marine-Derived Benzoate Analogs
Marine polyketide-derived benzoates (e.g., compounds 128–131 in ) feature fused pyranyl systems. While structurally distinct, these compounds highlight the importance of electron-withdrawing groups (e.g., fluorine, carbonyl) in antibacterial activity. Ethyl 3-[(2-FBz)amino]benzoate’s fluorine atom may similarly enhance interactions with microbial targets, though its simpler structure lacks the pyranyl moiety critical for activity in marine analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
